molecular formula C14H24N2O4 B1489179 Oseltamivir-d3 Acid CAS No. 1242184-43-5

Oseltamivir-d3 Acid

Cat. No.: B1489179
CAS No.: 1242184-43-5
M. Wt: 287.37 g/mol
InChI Key: NENPYTRHICXVCS-HPRDVNIFSA-N
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Description

Oseltamivir-d3 Acid is a deuterium-labeled analog of oseltamivir carboxylate (OSC), the pharmacologically active metabolite of the antiviral prodrug oseltamivir phosphate (OS). It is chemically designated as (3R,4R,5S)-4-(acetamido-2,2,2-d3)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid, with molecular formula C₁₄H₂₁D₃N₂O₄ and a molecular weight of 287.37 g/mol . Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying oseltamivir and its metabolites in biological matrices (e.g., plasma, breast milk, urine) . The deuterium atoms (³H) at the acetamido group provide a distinct mass shift, enabling precise differentiation from the non-deuterated analyte during MS detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oseltamivir-d3 acid can be synthesized through various chemical reactions involving Oseltamivir phosphate. The process typically involves the conversion of Oseltamivir phosphate to its acid form using appropriate reagents and reaction conditions. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions and purification processes. The compound is synthesized in controlled environments to ensure high purity and consistency. Advanced techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Oseltamivir-d3 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and studying its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions or alkoxides.

Major Products Formed:

Scientific Research Applications

Oseltamivir, and by extension Oseltamivir-d3 acid, is primarily known for its antiviral properties, specifically against influenza viruses . Research on oseltamivir includes studying its efficacy, pharmacokinetics, and potential resistance mechanisms . this compound is utilized in experiments involving mass spectrometry .

Scientific Research Applications

Oseltamivir and Neuraminidase Inhibition
Oseltamivir and zanamivir are effective against the influenza A/H1N1 virus because they target neuraminidase (NA), a glycoprotein crucial for the virus's final stage of infection . NA is embedded in the viral envelope, and inhibiting it can prevent the spread of the virus . Drug discovery efforts for anti-H1N1 drugs often prioritize NA as a target .

Molecular Modeling and Drug Discovery
Molecular modeling and virtual screening methods play a significant role in discovering new anti-H1N1 drugs . Existing drugs can be screened against the 3D model of A/H1N1-NA to identify potential candidates using molecular docking and pharmacophore-based database searches . Modifying the structures of oseltamivir and zanamivir to target A/H1N1-NA and its possible mutants is another approach to discover new anti-H1N1 drugs quickly .

Oseltamivir in Obese Mouse Models
Studies on obese mice infected with influenza virus have shown that oseltamivir's effectiveness can be reduced in obese subjects . Oseltamivir treatment in obese mice did not accelerate viral clearance compared to wild-type mice . Viruses derived from obese mice treated with oseltamivir exhibited a higher number of unique single nucleotide variants (SNVs), indicating increased genetic diversity . Oseltamivir decreased HA entropy in treated wild-type mice but not in obese mice .

Pharmacokinetics of Oseltamivir
The active metabolite of oseltamivir, oseltamivir carboxylate, shows a lower, steady-state concentration in breast milk during observation . Population-based pharmacokinetic studies indicate that oseltamivir clearance is accelerated in obese individuals, though not significantly enough to warrant weight-based dosage adjustments .

This compound in Analytical Chemistry
this compound is used as an internal standard in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) to evaluate matrix effects and extraction yields during sample preparation . It is added to reconstituted extracts before injection on the LC-ESI-MS/MS to assess extraction yields by comparing peak area ratios of oseltamivir .

Mechanism of Action

Oseltamivir-d3 acid exerts its antiviral effects by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of new virus particles from infected cells. By blocking neuraminidase activity, this compound prevents the spread of the virus within the host organism. The molecular targets and pathways involved include the viral neuraminidase enzyme and the host cell surface receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Oseltamivir-d3 Acid and structurally or functionally related compounds:

Compound CAS Number Molecular Formula Deuterium Atoms Role Mass Transitions (m/z) Key Applications
This compound 1242184-43-5 C₁₄H₂₁D₃N₂O₄ 3 (acetamido group) Internal standard for OSC quantification 288.3 → 200.0 LC-MS/MS bioanalysis
Oseltamivir Carboxylate 187227-45-8 C₁₄H₂₄N₂O₄ None Active antiviral metabolite of OS 285.3 → 138.0 Influenza treatment
Oseltamivir-d3 Phosphate N/A C₁₆H₂₈D₃N₂O₈P 3 (acetamido group) Internal standard for OS quantification 316.4 → 228.0 Plasma pharmacokinetic studies
Oseltamivir-d5 HCl N/A C₁₆H₂₅D₅ClN₂O₄ 5 (positions unspecified) IS for OS impurity profiling Not reported BA/BE studies
Zanamivir-¹³C¹⁵N₂ N/A C₁₂H₁₉¹³C¹⁵N₂O₇ None (¹³C/¹⁵N labels) IS for zanamivir quantification Not reported Antiviral drug analysis in poultry

Analytical Performance

  • Sensitivity and Specificity : this compound improves assay accuracy by compensating for matrix effects and extraction variability. For example, LC-MS/MS methods using this IS achieve lower limits of quantification (LLOQ) of 10 ng/mL for OSC in plasma, with precision (CV) <11% .
  • Mass Spectrometry : The deuterium labeling shifts the parent ion from m/z 285.3 (OSC) to 288.3 (OSC-d3), avoiding isotopic overlap and ensuring unambiguous detection .

Pharmacokinetic and Metabolic Stability

Unlike OSC, which undergoes renal excretion and CES1-mediated hydrolysis , this compound is metabolically inert due to deuterium substitution at critical positions. This inertness ensures stable recovery rates (>95%) during sample preparation .

Comparison with Other Deuterated Standards

  • Oseltamivir-d3 Phosphate : Used for quantifying the prodrug (OS) rather than the active metabolite. Its mass transitions (m/z 316.4 → 228.0) differ from OSC-d3 .
  • Its applications focus on impurity profiling rather than bioanalysis .

Key Research Findings

Alcohol Interaction : Co-administration of alcohol with oseltamivir increases ethyl ester metabolite formation via CES1 transesterification . However, this compound remains unaffected, validating its reliability as an IS in such studies .

Immunocompromised Patients: Prolonged oseltamivir use in immunocompromised individuals leads to OSC accumulation and antiviral resistance. OSC-d3 enables precise tracking of these pharmacokinetic changes .

Cross-Species Validation : OSC-d3 is used in veterinary studies to quantify OSC residues in poultry muscle, demonstrating cross-species applicability .

Biological Activity

Oseltamivir-d3 acid, a deuterated derivative of oseltamivir, is primarily known for its role as an antiviral agent against influenza viruses. This article delves into its biological activity, pharmacokinetics, and efficacy based on recent research findings.

Oseltamivir acts as a neuraminidase inhibitor, preventing the release of newly formed virions from infected cells. This inhibition reduces viral spread within the host and helps control infection. The active metabolite, oseltamivir carboxylate, exhibits high affinity for the neuraminidase enzyme, effectively blocking its activity and thereby impeding viral replication .

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is converted into its active form, oseltamivir carboxylate. The pharmacokinetic parameters are crucial for understanding its efficacy:

  • Bioavailability : Approximately 80% after oral administration.
  • Cmax (Maximum Concentration) : Oseltamivir reaches peak plasma concentrations within 3-4 hours.
  • Half-life : The elimination half-life of oseltamivir is about 1-3 hours, while that of oseltamivir carboxylate ranges from 6-10 hours .

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various models:

  • Influenza Virus Infections : In mouse models, oseltamivir treatment significantly reduced viral titers in lean mice but showed limited efficacy in genetically obese mice. This suggests that obesity may affect drug metabolism and viral clearance .
  • Resistance Development : Research indicates that while oseltamivir effectively inhibits viral neuraminidase, prolonged use can lead to the emergence of resistant viral strains. In obese mice treated with oseltamivir, increased genetic diversity and phenotypic resistance were observed, indicating a potential for resistance development under certain conditions .

Study 1: Efficacy in Obese Mice

A study demonstrated that oseltamivir did not improve viral clearance in obese mice compared to wild-type controls. The area under the curve (AUC) analysis indicated that while lean mice showed accelerated viral clearance, obese mice did not exhibit significant differences in viral titers post-treatment .

GroupViral Clearance (AUC)Resistance Indicators
Wild-Type + PBSHighLow
Wild-Type + OseltamivirHigherLow
Obese + PBSLowModerate
Obese + OseltamivirNo significant changeHigh

Study 2: Pharmacokinetic Observations

In another observational study, pharmacokinetic parameters were assessed in various populations. The findings suggested that the absorption and metabolism of oseltamivir are consistent across different demographics but may be altered in obese individuals due to differences in distribution volumes and metabolic rates .

Q & A

Basic Research Question: How is Oseltamivir-d3 Acid methodologically employed as an internal standard in pharmacokinetic studies?

Methodological Answer:
this compound serves as a deuterium-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify its non-deuterated counterpart, Oseltamivir Acid. The deuterium atoms (³H) in this compound provide a distinct mass difference (3 Da) from the parent compound, enabling precise differentiation during MS detection. This minimizes matrix effects and ionization variability. For example, in studies measuring antiviral drug concentrations in biological matrices (e.g., plasma), researchers use this compound to calibrate extraction efficiency and validate recovery rates. Sample preparation typically involves protein precipitation with trichloroacetic acid (TCA) or methanol, followed by chromatographic separation using ULC/MS-grade solvents .

Basic Research Question: What analytical validations are required when using this compound in drug metabolism studies?

Methodological Answer:
Key validations include:

  • Specificity : Confirming no interference from endogenous compounds or metabolites at the retention times of this compound and its target analyte.
  • Linearity : Establishing calibration curves (e.g., 1–1000 ng/mL) with R² > 0.98.
  • Precision/Accuracy : Intra- and inter-day variability should be <15% (CV), with recovery rates between 85–115%.
  • Stability : Testing freeze-thaw, short-term (room temperature), and long-term (-80°C) stability under storage conditions.
    These steps are critical for compliance with FDA/EMA bioanalytical guidelines and are often reported alongside isotopic purity certifications (≥98%) from suppliers like Toronto Research Chemicals .

Advanced Research Question: How can researchers optimize sample preparation to mitigate matrix effects when quantifying Oseltamivir Acid using this compound?

Methodological Answer:
Matrix effects (ion suppression/enhancement) are addressed via:

  • Protein Precipitation : Using 0.1% formic acid in methanol or TCA to denature proteins in biological samples, followed by centrifugation.
  • Solid-Phase Extraction (SPE) : Employing mixed-mode cation-exchange cartridges to improve selectivity.
  • Column-Switching LC-MS/MS : Implementing two-dimensional chromatography to isolate analytes from complex matrices (e.g., poultry muscle or human plasma).
    For instance, a study achieved 92–97% recovery of Oseltamivir Acid using a column-switching method with a hydrophilic interaction liquid chromatography (HILIC) column and a C18 analytical column .

Advanced Research Question: What strategies resolve isotopic interference when this compound is used in high-resolution mass spectrometry (HRMS)?

Methodological Answer:
Isotopic interference may arise from natural abundance ¹³C or ¹⁵N isotopes in the parent compound. Solutions include:

  • High-Resolution Mass Spectrometry : Using instruments with resolving power >30,000 (e.g., Orbitrap) to distinguish between Oseltamivir Acid (C₁₄H₂₄N₂O₄, exact mass 284.1736) and this compound (C₁₄H₂₁D₃N₂O₄, exact mass 287.374).
  • Deuterium/Hydrogen Exchange Monitoring : Validating isotopic integrity via nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy to ensure no back-exchange occurs during sample processing .

Advanced Research Question: How should researchers statistically analyze contradictory pharmacokinetic data involving this compound across studies?

Methodological Answer:
Contradictions (e.g., variable half-life or bioavailability) require:

  • Meta-Analysis : Pooling data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Testing robustness by excluding outliers or adjusting for covariates like renal clearance or co-administered drugs (e.g., mycophenolic acid).
  • Bayesian Hierarchical Modeling : Incorporating prior pharmacokinetic data to refine posterior estimates.
    These approaches are supported by guidelines emphasizing transparency in statistical assumptions and software (e.g., NONMEM, R) usage .

Advanced Research Question: What synthetic challenges arise in producing high-purity this compound for research?

Methodological Answer:
Key challenges include:

  • Isotopic Purity : Ensuring ≥98% deuterium incorporation at the acetamido group via controlled deuteration reactions (e.g., catalytic hydrogen-deuterium exchange).
  • Chiral Integrity : Maintaining the (3R,4R,5S) stereochemistry during synthesis to avoid inactive diastereomers.
  • Analytical Validation : Using chiral HPLC and X-ray crystallography to confirm structural fidelity.
    A formal synthesis route starting from D-ribose has been reported, though deuterium labeling steps require specialized facilities .

Ethical/Procedural Question: How should researchers ensure data integrity when using this compound in clinical trials?

Methodological Answer:

  • Pseudonymization : Storing patient identifiers separately from analytical data, with access restricted to authorized personnel.
  • Transparent Reporting : Disclosing LC-MS/MS parameters (e.g., collision energy, ion transitions) in supplementary materials.
  • Data Repositories : Archiving raw spectra and chromatograms in platforms like MetaboLights or Zenodo for independent verification.
    Ethical review boards often mandate these practices to align with GDPR and HIPAA standards .

Properties

IUPAC Name

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

Oseltamivir-d3 Acid
Oseltamivir-d3 Acid
Oseltamivir-d3 Acid
Oseltamivir-d3 Acid
Oseltamivir-d3 Acid
Oseltamivir-d3 Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.